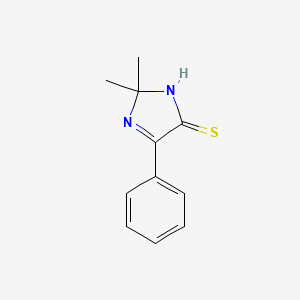

2,2-dimethyl-4-phenyl-2,5-dihydro-1H-imidazole-5-thione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "2,2-dimethyl-4-phenyl-2,5-dihydro-1H-imidazole-5-thione" is a derivative of imidazole, which is a five-membered ring heterocycle containing two nitrogen atoms. Imidazole derivatives are of significant interest due to their diverse biological activities and their use in various chemical reactions.

Synthesis Analysis

The synthesis of imidazole derivatives often involves multi-step reactions with careful selection of starting materials and reagents. For instance, the synthesis of 4-(4-Amino-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl-methylene)-2-phenyl-1H-imidazol-5(4H)-one was achieved in four steps starting from benzimidinium chloride, proceeding through several intermediates, and utilizing reagents such as dimethyl acetylenedicarboxylate and hydrazine hydrate . Similarly, the synthesis of 2-(4-Chlorophenyl)-3-(phenylamino)-5-(thiophen-2-ylmethylidene)-3,5-dihydro-4H-imidazol-4-one involved the use of single crystal X-ray diffraction to determine the crystal structure, indicating the importance of structural analysis in the synthesis of imidazole derivatives .

Molecular Structure Analysis

The molecular structure of imidazole derivatives is crucial for their chemical properties and biological activities. For example, the crystal structure of 2-(4-Chlorophenyl)-3-(phenylamino)-5-(thiophen-2-ylmethylidene)-3,5-dihydro-4H-imidazol-4-one revealed that the imidazole ring is almost perpendicular to the phenyl ring, which could influence its reactivity and interaction with biological targets . The crystal structure of another derivative, 4-(2-(4-Chlorophenyl)-4,5-diphenyl-1H-imidazole-1-yl)-2,3-dimethyl-1-phenyl-1,2dihydropyrzol-5-one, was solved using direct methods and refined by full matrix least-squares procedures, highlighting the complexity of these molecules .

Chemical Reactions Analysis

Imidazole derivatives participate in various chemical reactions, which can be utilized for further functionalization or for the synthesis of more complex molecules. The study of photochromism of dimers of 4,5-diaryl-2-(2,5-dimethylthiophen-3-yl)imidazolyl showed that these compounds can undergo structural changes upon irradiation, which is a type of chemical reaction that could be exploited in material science .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives, such as acidity constants and solubility, are important for their practical applications. The pKa determination of N-(benzothiazole-2-yl)-2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)acetamide derivatives provided insights into the acidity of these compounds, which is relevant for their behavior in biological systems and chemical reactions . The synthesis and properties of 1,3-Diisopropyl-4,5-dimethylimidazolium-2-carboxylate, a stable carbene adduct of carbon dioxide, demonstrated the potential of imidazole derivatives in carbon capture and utilization .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

- Synthesis of Imidazole Derivatives : A study described the synthesis of 3,4-disubstituted-6,7-dihydro-imidazo[2,1-b][1,3]thiazoles and 3,4-disubstituted-7,8-dihydro-6H-imidazo[2,1-b][1,3]thiazines, showing their cytotoxic effects on cancer cells. This research highlights the methods of creating similar imidazole derivatives and their potential applications in medicinal chemistry (Meriç, Incesu, & Hatipoğlu, 2008).

- Ambivalent Nucleophilicity : Another study explored the nucleophilic behavior of 1,4,5-trisubstituted 2,3-dihydro-1H-imidazole-2-thiones in reactions with electrophilic reagents, providing insights into their chemical reactivity and potential applications in synthetic chemistry (Mlostoń, Gendek, Linden, & Heimgartner, 2008).

Biological Activities and Applications

- Anticancer Properties : Research on substituted 1,3,4-thiadiazole and imidazo[2,1-b][1,3,4]thiadiazole derivatives has demonstrated significant antibacterial and antifungal activities, suggesting potential uses in developing new antimicrobial agents (Chandrakantha, Isloor, Shetty, Fun, & Hegde, 2014).

- Corrosion Inhibition : Arylamino substituted mercaptoimidazole derivatives have been investigated as corrosion inhibitors for carbon steel in acidic media. Their study reveals the potential of similar imidazole derivatives in industrial applications, particularly in protecting metals from corrosion (Duran, Yurttaş, & Duran, 2021).

Materials Science and Other Applications

- Photochromic and Magnetic Materials : A study on bisthienylethene-cobalt(II) complexes incorporating imidazole derivatives highlighted their slow magnetic relaxation and photochromic behavior, suggesting applications in materials science, particularly in developing novel optical and magnetic materials (Cao, Wei, Li, & Gu, 2015).

Eigenschaften

IUPAC Name |

2,2-dimethyl-4-phenyl-1H-imidazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2S/c1-11(2)12-9(10(14)13-11)8-6-4-3-5-7-8/h3-7H,1-2H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUDYXWDELXIWSL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(NC(=S)C(=N1)C2=CC=CC=C2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601205415 |

Source

|

| Record name | 2,3-Dihydro-2,2-dimethyl-5-phenyl-4H-imidazole-4-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601205415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-dimethyl-4-phenyl-2,5-dihydro-1H-imidazole-5-thione | |

CAS RN |

4602-37-3 |

Source

|

| Record name | 2,3-Dihydro-2,2-dimethyl-5-phenyl-4H-imidazole-4-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4602-37-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dihydro-2,2-dimethyl-5-phenyl-4H-imidazole-4-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601205415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-(3-Chloro-phenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]-acetic acid](/img/structure/B1310303.png)

![3-[2-(4-Methoxy-phenoxy)-ethoxy]-phenylamine](/img/structure/B1310309.png)

![2-[2-(4-Methyl-piperazin-1-yl)-ethoxy]-benzaldehyde](/img/structure/B1310327.png)